Butyl 3-amino-5-nitro-4-phenoxybenzoate
Description
Butyl 3-amino-5-nitro-4-phenoxybenzoate is a benzoate ester derivative with a complex structure featuring amino (-NH₂), nitro (-NO₂), and phenoxy (C₆H₅O-) functional groups at positions 3, 5, and 4 of the benzene ring, respectively.
Properties
CAS No. |
35111-94-5 |
|---|---|
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
butyl 3-amino-5-nitro-4-phenoxybenzoate |
InChI |
InChI=1S/C17H18N2O5/c1-2-3-9-23-17(20)12-10-14(18)16(15(11-12)19(21)22)24-13-7-5-4-6-8-13/h4-8,10-11H,2-3,9,18H2,1H3 |
InChI Key |
DZIXWUWIULXJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-amino-5-nitro-4-phenoxybenzoate typically involves the nitration of 4-phenoxybenzoic acid, followed by the introduction of an amino group and esterification with butanol. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as tin(II) chloride for the reduction of nitro groups to amino groups. The esterification process may involve the use of catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-amino-5-nitro-4-phenoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis of three butyl esters: Butyl Acrylate, Butyl Acetate, and Butyl Carbitol Acetate.
Table 1: Key Properties of Selected Butyl Esters
Structural and Functional Differences
- Butyl Acrylate : A simple ester with a reactive acrylate group (CH₂=CHCOO⁻), enabling polymerization. Highly flammable (H226) and a skin/eye irritant (H315, H319) .
- Butyl Acetate : A volatile ester with a fruity odor, widely used as a solvent. Lower molecular weight and higher vapor pressure make it suitable for fast-drying applications .
- Butyl Carbitol Acetate : Contains an ether linkage (carbitol group), increasing boiling point and stability. Used in high-temperature processes (e.g., industrial coatings) .
Regulatory Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
